molecular formula C16H9NO2 B14402857 4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile CAS No. 85684-68-0

4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile

Cat. No.: B14402857
CAS No.: 85684-68-0
M. Wt: 247.25 g/mol
InChI Key: AXXORHJRXOGISQ-UHFFFAOYSA-N
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Description

4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a benzofuran ring fused with a benzonitrile moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile typically involves the condensation of 3-oxo-2-benzofuran-1(3H)-ylidene with benzonitrile under specific reaction conditions. One common method involves the use of tetrahydrofuran as a solvent and triethylamine as a base. The reaction mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols.

Scientific Research Applications

4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-[(3-oxoisobenzofuran-1(3H)-ylidene)methyl]benzonitrile
  • 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester

Uniqueness

4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile is unique due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

85684-68-0

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

4-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile

InChI

InChI=1S/C16H9NO2/c17-10-12-7-5-11(6-8-12)9-15-13-3-1-2-4-14(13)16(18)19-15/h1-9H

InChI Key

AXXORHJRXOGISQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)C#N)OC2=O

Origin of Product

United States

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